Purpald

Übersicht

Beschreibung

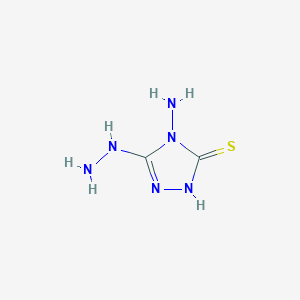

Purpald® (4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole) is a chemical compound known for its specific and sensitive reaction with aldehydes, producing a purple-to-magenta color. This property makes it a valuable reagent in various analytical applications, particularly in the detection of aldehydes .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

1.1 Formaldehyde Detection

Purpald is widely recognized for its role in the detection and quantification of formaldehyde. The reaction of formaldehyde with this compound occurs under alkaline conditions and is noted for its high sensitivity compared to other methods such as chromotropic acid and acetylacetone. The colorimetric assay developed using this compound allows for the detection of formaldehyde at concentrations as low as 1 nmol, making it suitable for environmental monitoring and industrial applications .

1.2 Determination of Bacterial Polysaccharides

This compound has been employed in assays to determine bacterial polysaccharides containing glycol residues. This application is crucial in microbiological studies where understanding the composition of bacterial cell walls can provide insights into pathogenicity and antibiotic resistance .

1.3 Chromogenic Reagent in Catalase Activity Measurement

In biochemical assays, this compound serves as a chromogen for measuring catalase activity in small tissue samples. This method is particularly useful in studies involving oxidative stress and antioxidant capacity in biological systems .

Material Science Applications

2.1 Photocatalysis

Recent research has explored the use of this compound as a doping agent in sulfur-doped carbon nitride materials for photocatalytic applications. The incorporation of this compound enhances the optoelectronic properties of these materials, facilitating solar energy conversion processes. This application is pivotal for developing sustainable energy solutions .

2.2 Corrosion Inhibition

This compound has demonstrated promising results as a corrosion inhibitor for copper surfaces in acidic environments. Studies indicate that it effectively reduces corrosion rates, which is essential for prolonging the lifespan of metal components in various industrial settings .

Case Studies

Wirkmechanismus

Target of Action

Purpald® primarily targets aldehydes . It has been described as having an exceedingly specific and sensitive reaction with aldehydes, yielding purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .

Mode of Action

The interaction of this compound® with its target aldehydes results in a color change. Specifically, one drop of the aldehyde is added to 10–20 mg of this compound® dissolved in 2 mL of 1 N sodium hydroxide. Aeration of the reactants produces an intense color within a few minutes . This color change is due to the formation of 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .

Biochemical Pathways

It has been used in conjunction with enzymatic systems for the colorimetric detection of creatinine, free fatty acids, and uric acid . It has also been used for the determination of triglycerides in biological samples .

Pharmacokinetics

It is known that this compound® is soluble in 05 M NaOH, forming a clear to slightly hazy solution .

Result of Action

The primary result of this compound®’s action is the color change that occurs when it reacts with aldehydes . This color change can be used to detect the presence of aldehydes in a sample .

Action Environment

The action of this compound® can be influenced by environmental factors. For instance, the reaction requires aeration to produce the intense color . Additionally, this compound® should be stored in well-closed containers at room temperature, as it is relatively stable under normal laboratory conditions .

Biochemische Analyse

Biochemical Properties

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole is known for its specific and sensitive reaction with aldehydes to yield purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazines . This property makes it a valuable tool in biochemical reactions, particularly in the detection of aldehydes .

Cellular Effects

The cellular effects of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole are primarily related to its interaction with aldehydes. Aldehydes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By reacting with aldehydes, 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole can influence these processes .

Molecular Mechanism

The molecular mechanism of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole involves a redox reaction with aldehydes under alkaline conditions . This reaction generates 6-mercapto-5-triazole [4,3-b]-S-tetrazine, a compound with a distinct purple-to-magenta color .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole can be observed over time. The compound is relatively stable under normal laboratory conditions . The intensity of the color produced in its reaction with aldehydes can change over time, depending on the concentration of the aldehyde and the reaction conditions .

Metabolic Pathways

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole is involved in the metabolic pathway related to the detection and quantification of aldehydes . The compound reacts with aldehydes to produce a colored product, which can be quantified using colorimetric methods .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Purpald® can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthesis typically involves the reaction of hydrazine derivatives with thiourea, followed by cyclization to form the triazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound® involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for efficiency and yield. The process includes purification steps to ensure the compound meets the required purity standards for its applications .

Analyse Chemischer Reaktionen

Types of Reactions

Purpald® primarily undergoes oxidation reactions when it reacts with aldehydes. The reaction involves the formation of a purple-colored complex, which is highly specific to aldehydes. This reaction does not occur with ketones, esters, formic acid, amides, hydroxylamines, quinones, uric acid, hydrazines, and aminophenols .

Common Reagents and Conditions

The reaction of this compound® with aldehydes typically requires an alkaline environment, often achieved using sodium hydroxide. The presence of oxygen or an oxidizing agent is also necessary to facilitate the color change .

Major Products

The major product formed from the reaction of this compound® with aldehydes is a purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nash Reagent: Used for the detection of formaldehyde but requires different reaction conditions.

N-Methylbenzothiazolinone-2-hydrazone (MBTH): Another reagent for aldehyde detection but with different sensitivity and specificity profiles.

Uniqueness

Purpald® is unique in its high specificity and sensitivity for aldehydes, producing a distinct purple color that is easy to detect. This makes it particularly useful in applications where precise detection of aldehydes is required .

Biologische Aktivität

Purpald, chemically known as 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, is a compound primarily recognized for its role in various biochemical assays and applications. Its unique properties allow it to interact with specific biological targets, making it a valuable tool in both research and clinical settings.

This compound exhibits significant biological activity through its ability to form stable complexes with certain metal ions and biomolecules. This property is particularly useful in the detection and quantification of various analytes in biological samples. The mechanism of action often involves the reduction of metal ions, which can be monitored colorimetrically.

Applications in Biochemical Assays

-

Detection of Glutathione :

This compound is used in assays to measure levels of reduced (GSH) and oxidized glutathione (GSSG). In studies involving oxidative stress, it has been shown to effectively quantify these antioxidants, providing insights into cellular redox states during various physiological conditions . -

Electrochemical Sensing :

A novel application involves the functionalization of electrodes with this compound for the simultaneous electrochemical detection of biomolecules such as ascorbic acid and cysteine. This method enhances sensitivity and selectivity in biosensing applications . -

Colorimetric Assays :

This compound is utilized in colorimetric assays for detecting formaldehyde and other aldehydes, which are significant in environmental monitoring and health assessments. The color change upon reaction with these compounds allows for easy visual interpretation .

Case Study 1: Oxidative Stress Measurement

In a study assessing oxidative stress in athletes, this compound was employed to measure glutathione levels pre- and post-exercise. Results indicated that professional cyclists had significantly higher levels of catalase activity and oxidized glutathione compared to amateurs, suggesting a correlation between antioxidant capacity and performance .

Case Study 2: Electrochemical Biosensors

Research demonstrated the development of a this compound-functionalized biosensor that successfully detected multiple biomarkers simultaneously. This advancement shows potential for clinical diagnostics where rapid and accurate measurements are crucial .

Summary of Key Findings

Toxicological Considerations

While this compound is generally considered safe for laboratory use, its interactions with biological systems necessitate careful handling. Studies have indicated that exposure to high concentrations may lead to cytotoxic effects, emphasizing the need for appropriate safety measures during experimentation.

Eigenschaften

IUPAC Name |

4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIMQHBOTMWMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NN=C(N1N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061944 | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1750-12-5 | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purpald | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purpald | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-hydrazinyl-2,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-thioxo-1,2,4-triazolidin-3-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49PBF7WZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.